![molecular formula C12H23NO2 B14375295 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine CAS No. 89857-70-5](/img/structure/B14375295.png)
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine is a complex organic compound that features both a piperidine ring and a dioxolane ring. The presence of these two functional groups makes it an interesting subject for various chemical studies and applications. The compound’s structure is characterized by a piperidine ring attached to a dioxolane ring, which is further substituted with ethyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine typically involves the formation of the dioxolane ring followed by its attachment to the piperidine ring. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction where the dioxolane ring is attached to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially inhibiting or activating them. The dioxolane ring can also play a role in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine apart from similar compounds is the presence of both the piperidine and dioxolane rings. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
89857-70-5 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-3-12(2)14-10-11(15-12)9-13-7-5-4-6-8-13/h11H,3-10H2,1-2H3 |
Clé InChI |
GTQPUYARKHMWRW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)CN2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
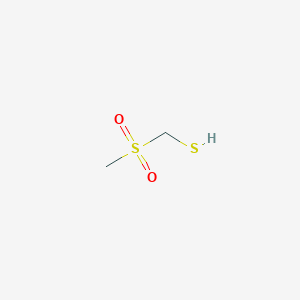
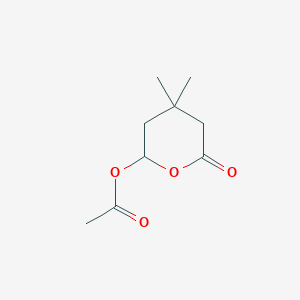
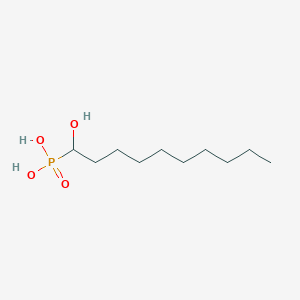
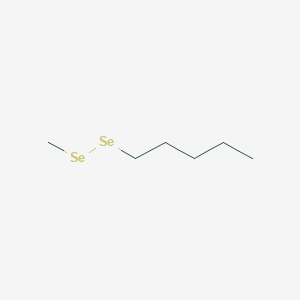

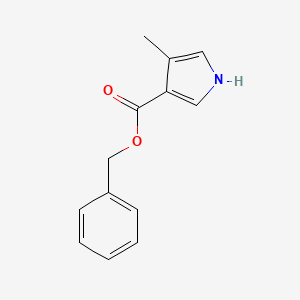
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
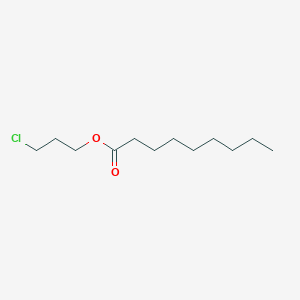
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)

